tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
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Overview
Description
Tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: is a chemical compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: : This can be achieved through a cyclization reaction involving hydrazine and a suitable β-keto ester.
Introduction of the Hydroxymethyl Group: : This step often involves the use of reagents like formaldehyde or paraformaldehyde in the presence of a base.
Esterification: : The final step involves the esterification of the carboxylic acid group using tert-butanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, large-scale distillation units, and automated purification systems to handle the increased volume of reagents and products.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : The pyrazolopyridine core can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : 3-(Carboxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate.
Reduction: : 3-(Hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate.
Substitution: : Various substituted pyrazolopyridines depending on the nucleophile used.
Scientific Research Applications
Tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms and protein interactions.
Material Science: : It can serve as a precursor for the development of new materials with specific properties.
Organic Synthesis: : It is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the specific application and target.
Comparison with Similar Compounds
Tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is unique due to its specific structural features, such as the presence of the hydroxymethyl group and the pyrazolopyridine core. Similar compounds include:
Tert-Butyl 3-(hydroxymethyl)phenylcarbamate: : This compound has a similar tert-butyl ester group but lacks the pyrazolopyridine core.
Tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate: : This compound has a morpholine ring instead of the pyrazolopyridine core.
These compounds differ in their core structures and functional groups, leading to different chemical properties and biological activities.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-5-11-9(7-16)10(8-17)14-15(11)4/h17H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZNSRVOJMBRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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